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Introduction

Keverprazan, also referred to as "P-CAB agent 2," is a novel, orally active potassium-
competitive acid blocker (P-CAB) that has demonstrated potent and sustained inhibition of
gastric acid secretion. This technical guide provides an in-depth overview of the early-phase
research on Keverprazan, summarizing key quantitative data from preclinical and clinical
studies, detailing experimental methodologies, and visualizing core mechanisms and
workflows. This document is intended to serve as a comprehensive resource for researchers,
scientists, and professionals involved in drug development in the field of acid-related
gastrointestinal disorders.

Mechanism of Action

Keverprazan is a member of the P-CAB class of drugs, which act by competitively and
reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells. Unlike proton
pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly,
P-CABs can inhibit the proton pump without the need for acid activation, leading to a more
rapid onset of action.

Preclinical Pharmacology
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In preclinical studies, Keverprazan has been shown to be a potent inhibitor of H+/K+-ATPase
with an IC50 value of less than 100 nM. It exhibits selectivity for the gastric proton pump and
has been observed to inhibit histamine-induced gastric acid secretion without causing acute
toxicity. An in-vitro study on the hERG potassium channel reported an IC50 value of 18.69 pM.

Quantitative Data from Early-Phase Clinical Trials

The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD)
data from Phase | and Phase Il clinical trials of Keverprazan.

Table 1: Pharmacokinetic Parameters of Single
Ascending Doses of Keverprazan in Healthy Volunteers

(Phase la)

Cmax AUC
Dose Tmax (h) t1/2 (h) CLI/F (L/h)
(ng/mL) (ng-h/mL)
5mg 1.25-1.75 - - 6.00-7.17 88.8 - 198
10 mg 1.25-1.75 - - 6.00 - 7.17 88.8 - 198
20 mg 1.25-1.75 - - 6.00 - 7.17 88.8 - 198
40 mg 1.25-1.75 - - 6.00 - 7.17 88.8-198
60 mg 1.25-1.75 - - 6.00 - 7.17 88.8 - 198

Cmax and AUC increased with the dose.[1]

Table 2: Pharmacodynamic Effect of Single Ascending
Doses of Keverprazan in Healthy Volunteers (Phase I1a)
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Intragastric pH >5 Holding Time Ratio

Dose
(HTR) over 24h (%)
5 mg 79x8.1
10 mg 26.2 £22.8
20 mg 80.2+8.8
40 mg 88.1+8.6
60 mg 93.0+1.7
30 mg Lansoprazole 57.1+£26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[1]

Table 3: Effect of Food on Keverprazan

| kinetics (P! b

Geometric Mean Ratio (90% CI) (Fed vs.

Parameter .

Fasting)
Cmax 126.8% (109.0% - 147.5%)
AUCO-o0 134.9% (123.8% - 146.9%)

Table 4: Pharmacokinetic Parameters of Multiple Doses

of Keverprazan in Healthy Volunteers (Phase Ic, Day 7)

Dose Tmax (h) Cmax (ng/mL) t1/2 (h)
20 mg 1.25-3.0 43.1 6.23
40 mg 1.25-3.0 93.2 7.01

A steady-state in exposure was generally reached after 7 days of treatment with no apparent
accumulation.[2][3][4]
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Table 5: Pharmacodynamic Effect of Multiple Doses of

Keverprazan in Healthy Volunteers (Phaselc)

Intragastric pH >5 HTR Intragastric pH >5 HTR
Treatment

over 24h (%) - Day 1 over 24h (%) - Day 7
20 mg Keverprazan 84.4 97.4
40 mg Keverprazan 84.5 100.0
20 mg Vonoprazan 79.1 99.0

The intragastric pH >5 HTR of keverprazan reached a plateau at 20 mg.[2][3][4]

Table 6: Efficacy of Keverprazan in Patients with

Duodenal Ulcer (Phase II)

Duodenal Ulcer Healing Duodenal Ulcer Healing
Treatment Group
Rate at Week 4 (%) Rate at Week 6 (%)
20 mg Keverprazan 87.27 96.36
30 mg Keverprazan 90.16 98.36
30 mg Lansoprazole 79.69 92.19

Keverprazan was effective and non-inferior to lansoprazole in healing duodenal ulcers.[5]

Table 7: Safety and Tolerability of Keverprazan in Early-
Phase Trials
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Study Phase

Keverprazan
Adverse Event
Rate

Placebo/Comparat
or Adverse Event
Rate

Notes

Phase la (SAD)

32.50% (13/40

subjects)

37.50% (Placebo),
50.00%

(Lansoprazole)

All adverse events

were mild.[1]

Phase Ic (MAD)

56.25% (9/16

subjects)

50.00% (Placebo),
50.00% (Vonoprazan)

Adverse events were
mild, with one
moderate abdominal
pain leading to
withdrawal. No
serious adverse

events occurred.[2][3]

[4]

Phase Il (DU)

Lower than 30 mg
Lansoprazole and 30
mg Keverprazan

groups (p<0.05)

The incidence of
adverse events in the
20 mg keverprazan
group was
significantly lower.[5]

Experimental Protocols
Phase la: Single Ascending Dose Study in Healthy
Chinese Subjects

» Study Design: A randomized, placebo- and positive-controlled, dose-escalated Phase Ia trial.

[1]

 Participants: Healthy Chinese subjects.[1]

» Dosing: Subjects were enrolled in sequential dose groups of 5 mg, 10 mg, 20 mg, 40 mg,

and 60 mg of Keverprazan. Within each dose group, subjects were randomized to receive a

single oral dose of Keverprazan (n=8), lansoprazole 30 mg (n=2), or placebo (n=2).[1]

e Assessments:
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o Pharmacokinetics: Blood samples were collected at predefined time points to determine
plasma concentrations of Keverprazan and calculate PK parameters including Tmax,
Cmax, AUC, t1/2, and CL/F.[1]

o Pharmacodynamics: Intragastric pH was monitored continuously over a 24-hour period to
determine the percentage of time the pH remained above 5 (pH >5 HTR).[1]

o Safety: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory
tests were monitored throughout the study.[1]

Phase Ib: Food-Effect Study in Healthy Subjects

o Study Design: A randomized, open-label, two-period, two-sequence crossover study.
o Participants: Healthy subjects.

e Procedure: Subjects received a single oral dose of Keverprazan under both fasting and fed
(high-fat meal) conditions, with a washout period between treatments.

e Assessments:

o Pharmacokinetics: Serial blood samples were collected to determine the effect of food on
the Cmax and AUC of Keverprazan.

Phase Ic: Multiple Ascending Dose Study in Healthy
Adults

o Study Design: A randomized, positive- and placebo-controlled Phase Ic trial.[3]
o Participants: Twenty-six healthy adults.[3]

e Dosing: Subjects were randomized to receive daily oral doses of 20 mg Keverprazan (n=8),
40 mg Keverprazan (n=8), placebo (n=6), or 20 mg vonoprazan (n=4) for 7 consecutive
days.[3]

e Assessments:
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o Pharmacokinetics: Blood samples were collected on day 1 and day 7 to determine plasma
concentrations and assess for drug accumulation.[3]

o Pharmacodynamics: 24-hour intragastric pH monitoring was performed on day 1 and day
7 to evaluate the acid-suppressing effect.[3]

o Safety: Comprehensive safety monitoring was conducted throughout the study.[3]

Phase lI: Efficacy and Safety Study in Patients with
Duodenal Ulcer

o Study Design: A randomized, double-blind, double-dummy, multicenter, parallel-controlled
study.[5]

o Participants: Patients with endoscopically confirmed active duodenal ulcers.[5]

» Dosing: A total of 180 subjects were randomized to receive either 20 mg Keverprazan, 30 mg
Keverprazan, or 30 mg lansoprazole once daily for 4 to 6 weeks.[5]

e Assessments:

o Efficacy: The primary endpoint was the duodenal ulcer healing rate at week 6, as
confirmed by endoscopy. The healing rate at week 4 was a secondary endpoint.

o Safety: The incidence of adverse events was monitored and compared between the
treatment groups.[5]

Mandatory Visualizations
Signaling Pathway of Keverprazan
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Caption: Mechanism of action of Keverprazan on the gastric proton pump.
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Caption: Workflow of the Phase la single ascending dose clinical trial.

Logical Relationship: Keverprazan's Therapeutic Effect
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Caption: Logical cascade of Keverprazan's therapeutic effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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